Phenazostatin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenazostatin C is a natural product found in Streptomyces with data available.

科学的研究の応用

Neuroprotective Properties

Phenazostatin C has been primarily studied for its neuroprotective effects. Research indicates that it can protect neuronal cells from toxicity induced by glutamate, which is critical in preventing brain ischemia injuries. The compound was evaluated using neuronal hybridoma N18-RE-105 cells, demonstrating its ability to mitigate damage caused by excitotoxicity without exhibiting cytotoxic effects on the neurons themselves .

Case Study: Glutamate Toxicity Inhibition

- Objective : Assess the protective effect of this compound against glutamate-induced toxicity.

- Method : Neuronal hybridoma N18-RE-105 cells were treated with varying concentrations of this compound.

- Findings : The compound effectively reduced cell death in a dose-dependent manner, showcasing its potential as a therapeutic agent for neurodegenerative conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human carcinoma cell lines. The compound has shown selective cytotoxicity, which is crucial for developing targeted cancer therapies.

Table 1: Cytotoxic Effects on Human Tumor Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| BGC-823 (Gastric) | 14.9 | |

| HeLa (Cervical) | 28.8 | |

| HCT116 (Colon) | 65.2 | |

| HepG2 (Liver) | 82.5 | |

| H460 (Lung) | >100 |

The above table summarizes the IC50 values of this compound against several human tumor cell lines, indicating varying levels of cytotoxicity.

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness against pathogens such as Staphylococcus aureus has been documented, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Efficacy

This table presents the minimum inhibitory concentration (MIC) values for this compound against selected microorganisms, highlighting its antibacterial capabilities.

Biosynthetic Insights

The biosynthetic pathways leading to the production of this compound have been investigated, revealing genetic clusters responsible for its synthesis within Streptomyces species. Understanding these pathways can facilitate the development of modified phenazine derivatives with enhanced biological activity.

Research Findings

- The identification of specific genes involved in the biosynthesis of phenazines has opened avenues for genetic engineering to produce more potent derivatives .

- Studies have demonstrated that manipulating these biosynthetic pathways can yield compounds with improved selectivity and efficacy against target cells.

化学反応の分析

Biosynthetic Pathways of Phenazine Derivatives

Phenazostatins (e.g., Phenazostatin J) and izumiphenazines share a dibenzopyrazine core synthesized via conserved enzymatic pathways:

-

Core Formation :

-

The gene cluster dapEDFBG in Streptomyces diastaticus initiates phenazine biosynthesis by converting chorismic acid into 2-amino-2-desoxyisochorismate (ADIC) via the enzyme DapE (homologous to phzE in Pseudomonas) .

-

Subsequent steps involve cyclization and decarboxylation to form the phenazine-1,6-dicarboxylic acid (PDC) scaffold .

-

-

Post-Modification Reactions :

Semisynthetic Derivatization of Phenazostatins

Phenazostatin J (6) was semisynthesized from saphenic acid (7) through oxidation, yielding a cytotoxic compound with an IC<sub>50</sub> of 7.7 nM against stomach cancer cells (NUGC-3) . Key reactions include:

Anti-Neuroinflammatory and Cytotoxic Activities

Phenazine derivatives exhibit dual bioactivity:

-

Anti-Neuroinflammatory Effects :

Phenazostatin J (6) reduced LPS-induced inflammation in BV-2 microglia (IC<sub>50</sub> = 0.30 μM) but showed cytotoxicity at concentrations >1.0 μM . -

Cytotoxicity Profile :

| Compound | Cancer Cell Line (IC<sub>50</sub>) |

|----------------|------------------------------------------|

| Phenazostatin J (6) | 7.7 nM (NUGC-3), 19× more potent than adriamycin |

| Compound 9 | 72 nM (HCT-15) |

Structural and Topological Analysis of Reaction Networks

The reduction method for chemical reaction networks emphasizes stoichiometric matrix Schur complements to preserve steady-state properties . Applied to phenazine biosynthesis, this could simplify modeling of multi-enzyme pathways like the dap cluster without losing critical kinetic information .

特性

分子式 |

C30H22N4O4 |

|---|---|

分子量 |

502.5 g/mol |

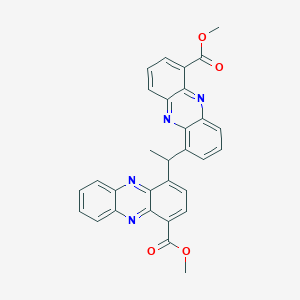

IUPAC名 |

methyl 4-[1-(6-methoxycarbonylphenazin-1-yl)ethyl]phenazine-1-carboxylate |

InChI |

InChI=1S/C30H22N4O4/c1-16(17-8-6-12-23-25(17)33-24-13-7-9-19(26(24)34-23)29(35)37-2)18-14-15-20(30(36)38-3)28-27(18)31-21-10-4-5-11-22(21)32-28/h4-16H,1-3H3 |

InChIキー |

LYBOZFUZRYGWHU-UHFFFAOYSA-N |

正規SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C4=CC=C(C5=NC6=CC=CC=C6N=C45)C(=O)OC |

同義語 |

phenazostatin C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。